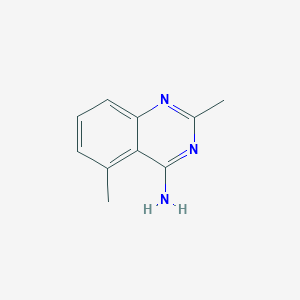

2,5-Dimethylquinazolin-4-amine

Description

Historical Context and Therapeutic Significance of Quinazoline (B50416) Derivatives

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a structural motif of considerable interest in medicinal chemistry. wikipedia.org First synthesized in 1895, quinazoline derivatives have been isolated from various natural sources, including plants and microorganisms, and have been a staple in traditional medicine for centuries. semanticscholar.orgresearchgate.net The therapeutic journey of synthetic quinazolines began to gain significant momentum in the mid-20th century, leading to the discovery of compounds with a wide array of pharmacological activities.

The versatility of the quinazoline scaffold has enabled the development of drugs for numerous diseases. humanjournals.com These include treatments for cancer, hypertension, bacterial and fungal infections, inflammation, and neurodegenerative disorders like Alzheimer's disease. mdpi.comekb.eg The approval of gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003 as a targeted therapy for non-small cell lung cancer marked a pivotal moment, solidifying the importance of quinazolines in modern oncology. wikipedia.orgscielo.br This was followed by other successful anticancer drugs such as erlotinib, lapatinib, and afatinib, all of which feature the quinazoline core. wikipedia.orghumanjournals.com Beyond cancer, quinazoline derivatives like prazosin (B1663645) are utilized as antihypertensive agents. scielo.br

Overview of the 4-Aminoquinazoline Scaffold in Medicinal Chemistry

Within the diverse family of quinazoline derivatives, the 4-aminoquinazoline scaffold has emerged as a particularly "privileged structure" in medicinal chemistry. scielo.brmdpi.com This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. mdpi.com The 4-amino group provides a critical interaction point, often acting as a hydrogen bond donor, which is crucial for binding to the active sites of various enzymes, particularly kinases. nih.gov

The success of numerous kinase inhibitors in cancer therapy is a direct testament to the utility of the 4-aminoquinazoline scaffold. nih.gov These compounds typically function by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting the signaling pathways that drive tumor growth and proliferation. wikipedia.org The adaptability of the 4-aminoquinazoline core allows for extensive structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. emanresearch.org This has led to the development of inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases. scielo.brnih.govemanresearch.org

Rationale for Investigation of 2,5-Dimethylquinazolin-4-amine Structure

The investigation into the specific structure of this compound is driven by the established therapeutic potential of its parent scaffold and the desire to explore novel chemical space for drug discovery. The substitution pattern of this particular molecule—a methyl group at the 2-position and another at the 5-position of the quinazoline ring—is a strategic design choice aimed at potentially enhancing its biological activity and drug-like properties.

The study of this compound is part of a broader effort to systematically explore how different substitution patterns on the quinazoline core affect its biological activity. For instance, research on related 2,4-disubstituted quinazolines has led to the identification of potent inducers of apoptosis (programmed cell death) in cancer cells. acs.org Specifically, derivatives of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers with high blood-brain barrier penetration, suggesting potential applications in treating brain cancers. abx.denih.gov Therefore, the synthesis and biological evaluation of this compound are a logical step in the ongoing quest to develop new and more effective therapeutic agents based on the versatile quinazoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMMUCPRSCZDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 2,5-Dimethylquinazolin-4-amine is not available in the reviewed literature.

Detailed ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been reported.

Published ¹³C NMR data for this compound, which would provide information on the chemical environment of each carbon atom in the molecule, could not be located.

There are no available DEPT-135 or other advanced NMR spectra for this compound that would differentiate between its methyl (CH₃), and quaternary carbons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not documented in the available resources.

HRMS data, which would provide the exact mass and elemental composition of this compound, has not been found in the scientific literature.

There are no published ESI-MS spectra for this compound to describe its ionization behavior.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectrum for this compound has been found in the surveyed literature. Therefore, a data table of characteristic absorption bands and their corresponding vibrational modes cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Published Ultraviolet-Visible (UV-Vis) spectroscopic data, including maximum absorption wavelengths (λmax) for this compound, are not available. Consequently, a data table detailing its electronic transition properties cannot be compiled. Research on analogous quinazoline (B50416) structures indicates that absorption maxima are typically observed, corresponding to π→π* transitions within the aromatic system, but specific values for the target compound are undetermined. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. As a result, crystallographic data such as crystal system, space group, unit cell dimensions, and key bond lengths or angles for its solid-state structure are not available. Crystallographic data is available for other isomers like 3,8-Dimethylquinazoline-2,4(1H,3H)-dione and 2,3-Dimethylquinazolin-4(3H)-one, but these are distinct molecular structures. iucr.orgresearchgate.net

Structure Activity Relationship Sar Investigations of 2,5 Dimethylquinazolin 4 Amine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The placement and nature of substituents on the quinazoline (B50416) ring system are paramount in determining the molecule's interaction with biological targets.

Role of Methyl Groups at C-2 and C-5 Positions

The methyl groups at the C-2 and C-5 positions of the quinazoline scaffold play a significant role in modulating the pharmacological activity of the molecule.

The C-2 methyl group is a key feature in several potent bioactive molecules. For instance, in the development of the anticancer agent N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827 or Verubulin), the 2-methyl group was found to be important for its potent apoptosis-inducing activity. researchgate.netnih.gov Increasing the lipophilicity at the C-2 position, such as replacing a methyl with a butyl group, has been shown in some quinazolinone series to yield more active compounds for analgesic activity. encyclopedia.pub However, in other contexts, such as certain anti-tubercular agents, substitution at the C-2 position with larger groups like piperidine (B6355638) was found to be favorable. researchgate.net

The C-5 methyl group , located on the benzo portion of the quinazoline ring, influences the molecule's electronic properties and steric profile. While direct SAR data for a C-5 methyl group on this specific scaffold is limited in the provided context, studies on related quinazolines show that substitutions on the benzene (B151609) ring are critical. For example, electron-donating groups at the 6- or 7-positions often enhance activity. ebi.ac.uk The placement of a methyl group at C-5 would similarly be expected to modulate activity through steric and electronic effects, potentially influencing the orientation of the C-4 substituent for optimal target binding. nih.gov In some kinase inhibitors, moving a methyl group from C-6 to other positions on the ring resulted in decreased potency, highlighting the positional importance of such substitutions. nih.gov

Influence of the Amine Functionality at C-4

The amine group at the C-4 position is a crucial site for interaction and modification in the development of quinazoline-based therapeutic agents. Its ability to act as a hydrogen bond donor and its role as a key attachment point for various side chains make it a focal point of SAR studies. vulcanchem.com

Simple substitution on the C-4 amine can have profound effects. The conversion of a 4(3H)-quinazolinone to a 4-aminoquinazoline is a common strategy to access different biological targets. researchgate.net SAR studies on apoptosis inducers revealed that methylation of the nitrogen linker at the C-4 position was essential for activity, a stark contrast to the SAR of EGFR kinase inhibitors where an N-H is often preferred. acs.org For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was a highly potent apoptosis inducer, while its analogue without the N-methyl group was significantly less active. nih.gov

The nature of the substituent on the C-4 amine is also critical. The 4-anilino (4-arylamino) quinazolines are a well-established class of enzyme inhibitors. mdpi.com The orientation and electronic properties of the aryl group attached to the C-4 amine dictate the binding affinity to target proteins. mdpi.com

Effects of Substitutions on Aryl/Heteroaryl Moieties

Introducing aryl or heteroaryl groups, typically at the C-4 amino position or the C-2 position, is a primary strategy for optimizing the biological activity of quinazoline derivatives.

When attached to the C-4 amino group, forming 4-anilinoquinazoline (B1210976) derivatives, substitutions on the phenyl ring are critical. Small, lipophilic, electron-withdrawing groups, such as a 3-bromo or 3-fluoro substituent, on the aniline (B41778) ring often enhance potency. ebi.ac.ukmdpi.com In contrast, for certain apoptosis inducers, a 4-methoxy group on the aniline ring was found to be optimal. researchgate.netacs.org

Substitutions at the C-2 position with aryl or heteroaryl groups can also significantly impact activity. In a series of dual c-Met and VEGFR-2 inhibitors, having a phenyl-substituted benzimidazole (B57391) moiety attached to the C-4 amine was explored. SAR analysis revealed that small electron-withdrawing substituents on the phenyl ring of the benzimidazole were favorable for activity. researchgate.net In another study, replacing the C-2 methyl group with various substituted aryl groups led to the discovery of potent tubulin polymerization inhibitors. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of quinazoline derivatives related to 2,5-Dimethylquinazolin-4-amine.

| Compound/Series | Modification | Biological Target/Activity | Key Finding | Reference |

| MPC-6827 | N-Methyl on C-4 amine | Apoptosis Induction | The N-methyl group was essential for potent activity (EC50 = 2 nM). | researchgate.netacs.org |

| 4-Anilinoquinazolines | 3-Bromo on C-4 aniline ring | General Bioactivity | Enhanced potency compared to unsubstituted aniline. | ebi.ac.uk |

| 4-Anilinoquinazolines | 6- or 7-NH2/OMe groups | General Bioactivity | Electron-donating groups increased activity. | ebi.ac.uk |

| Quinazolinamine Derivatives | C-2 position substitutions | Tubulin Polymerization | 2-Chloro substitution led to potent analogues. | nih.gov |

| Benzimidazole-Quinazolines | Substituents on C-2 phenyl-benzimidazole | c-Met/VEGFR-2 Inhibition | Small electron-withdrawing groups were favorable for activity. | researchgate.net |

Exploration of Linker Chemistry and Scaffold Modifications

The introduction of linkers to connect the quinazoline core to other pharmacophores and modifications of the core scaffold itself are advanced strategies used to refine biological activity.

Linker chemistry allows for the combination of the quinazoline scaffold with other chemical moieties to create hybrid molecules with dual or enhanced functions. nih.gov For example, thiourea (B124793) linkers have been used to connect moieties to the C-4 position of the quinazoline ring, resulting in compounds with significant anticancer activity. scirp.org In the development of dual PI3K/HDAC inhibitors, various alkylene and amino-alkyl linkers were explored to connect a hydroxamic acid-containing portion to the C-5 position of a quinazolinone core, with the linker length being a critical determinant of potency. nih.gov

Scaffold modification, or "scaffold hopping," involves replacing the quinazoline core with a bioisosteric equivalent to improve properties. A notable example is the replacement of the benzo[e]pyrimidine (quinazoline) core of MPC-6827 with thieno[3,2-d]pyrimidine (B1254671) scaffolds. This modification aimed to create bioisosteric analogues with potentially improved therapeutic profiles. The resulting thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives exhibited a similar inhibitory effect on colon cancer cell proliferation, demonstrating the viability of this scaffold modification strategy. nih.gov

Design Principles for Optimized Analogs

Based on extensive SAR studies of this compound and related quinazoline derivatives, several key design principles for creating optimized analogs can be summarized:

C-2 Position: This position tolerates a range of substituents. Small, lipophilic groups like methyl can be crucial for specific activities such as apoptosis induction. researchgate.net Alternatively, larger heterocyclic or aryl groups can be introduced to target other enzymes like tubulin. nih.gov

C-4 Amine: This is a critical interaction point. N-alkylation (e.g., N-methylation) can be a decisive factor for potency against certain targets, like those involved in apoptosis, and can differentiate the SAR from that of kinase inhibitors. acs.org The amine is also the primary point for attaching substituted aryl rings (anilines), where the substitution pattern on the distal ring must be carefully optimized. ebi.ac.ukmdpi.com

C-5 Position (and Benzo Ring): The substitution pattern on the benzo portion of the quinazoline ring fine-tunes the electronic properties of the scaffold. While data on C-5 is less direct, the general principle for related kinase inhibitors is that electron-donating groups at positions C-6 and C-7 often improve binding activity. mdpi.com

Linker and Scaffold Strategy: For developing multi-target agents or overcoming resistance, connecting the quinazoline scaffold via optimized linkers to other pharmacophores is a valid approach. nih.gov Furthermore, bioisosteric replacement of the quinazoline core (e.g., with thienopyrimidine) can yield compounds with similar biological activity but potentially different physicochemical or pharmacokinetic properties. nih.gov

These principles, derived from detailed research findings, provide a rational framework for the future design of novel and potent therapeutic agents based on the this compound scaffold.

Mechanistic and Preclinical Biological Evaluation of 2,5 Dimethylquinazolin 4 Amine Analogs

Antineoplastic Activity and Related Mechanisms

Analogs of 2,5-dimethylquinazolin-4-amine have demonstrated notable potential in oncology research. Their anticancer effects are attributed to several distinct cellular mechanisms, including the induction of programmed cell death, interference with cellular division machinery, and modulation of key signaling pathways that govern cell growth and proliferation.

Induction of Apoptotic Pathways

A primary mechanism through which quinazoline (B50416) analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Verubulin (B1683795), an analog of N,2-dimethylquinazolin-4-amine, and its derivatives are known to be potent inducers of apoptosis. mdpi.comsemanticscholar.org Studies using flow cytometry on HCT116 tumor cells revealed that verubulin treatment significantly reduces the population of viable cells, with nearly half of the cells entering early or late-stage apoptosis after 48 hours. mdpi.com The introduction of an amino group into the pyrimidine (B1678525) ring of verubulin analogs was found to alter the rate of apoptosis, significantly increasing the percentage of cells in the early apoptotic stage. mdpi.comsemanticscholar.org

Another analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (identified as compound 2b, EP128265, or MPI-0441138), was discovered through high-throughput screening as a highly active inducer of apoptosis, with an EC₅₀ for caspase-3 activation of 2 nM in T47D breast cancer cells. acs.orgacs.org Further studies on other 4-aniline quinazoline derivatives have shown they can induce apoptosis in breast cancer cells (MDA-MB-231) by modulating the expression of key regulatory proteins, specifically by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.gov Similarly, certain S-alkylated quinazolin-4(3H)-ones have been shown to induce substantial apoptosis in HCT-116 cells. rsc.org

Inhibition of Microtubule Dynamics and Polymerization (e.g., Tubulin Binding Sites)

A key target for many quinazoline-based anticancer agents is tubulin, a critical protein for microtubule formation and dynamics. researchgate.net Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. plos.org

Verubulin and its analogs are potent tubulin polymerization inhibitors that bind to the colchicine-binding site on tubulin. mdpi.comsemanticscholar.org This interaction disrupts microtubule assembly. mdpi.com In vitro assays confirmed that the analog MPC-6827 (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) effectively inhibits tubulin polymerization. researchgate.netnih.gov Immunofluorescent microscopy studies have visualized this effect, showing that treatment with verubulin analogs leads to a pronounced or complete disruption of the microtubule network in cancer cells, a pattern similar to that caused by the known microtubule-disrupting agent combretastatin (B1194345) A-4. mdpi.comsemanticscholar.org

The binding affinity and inhibitory potency can be influenced by substituents on the quinazoline ring. For instance, dimethylamino groups have been shown to enhance tubulin binding compared to diethyl or primary amine substituents. vulcanchem.com Research on biarylaminoquinazolines further confirmed that these compounds inhibit tubulin polymerization by targeting the colchicine (B1669291) site. nih.gov

Modulation of Enzyme Kinase Activity (e.g., EGFR, VEGFR-2, PDGFR-β, ALK2, WRN)

Quinazoline derivatives are well-established as inhibitors of various protein kinases, which are crucial enzymes in signaling pathways that control cell growth, proliferation, and angiogenesis. Overexpression of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) is a key factor in the development of many cancers. globalresearchonline.net

Several studies have demonstrated that 4-aminoquinazoline analogs can act as potent dual or multi-RTK inhibitors. nih.gov One study found a quinazoline compound to be a low nanomolar inhibitor of EGFR, VEGFR-2, and PDGFR-β, showing greater potency than the clinical agent sunitinib (B231) against VEGFR-2 and PDGFR-β. nih.gov Another series of S-alkylated quinazolin-4(3H)-ones were developed as dual inhibitors of EGFR and VEGFR-2. rsc.org

Specifically, certain 4-aminoquinazoline derivatives demonstrated potent inhibitory activity against VEGFR-2, with some compounds being more potent than the positive control ZD6474. nih.gov Hybrids incorporating indole (B1671886) or benzofuran (B130515) moieties with the 4-aminoquinazoline scaffold have also been synthesized and shown to be significant inhibitors of EGFR tyrosine kinase. nih.govmdpi.comtandfonline.com In addition to RTKs, research has also linked N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) to the Werner syndrome (WRN) protein, which is implicated in DNA repair and cancer predisposition. researchgate.net

Cell Proliferation Inhibition in Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-435, T47D, HeLa, SK-OV-3, K562, A549)

The ability of this compound analogs to induce apoptosis and inhibit key cellular processes translates to potent inhibition of cell proliferation across a wide range of human cancer cell lines. The cytotoxic activity is typically quantified by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Studies have reported significant antiproliferative activity for various analogs. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine showed a potent growth inhibition (GI₅₀) of 2 nM in T47D breast cancer cells. acs.org Other 4-(arylamino)quinazolines have demonstrated selectivity, being most active against MCF-7 (breast) and HeLa (cervical) cancer cell lines. mdpi.com A series of novel 4-aniline quinazoline derivatives showed inhibitory activity against both MDA-MB-231 (breast) and A549 (lung) cells, with the most potent compound (Y22) having an IC₅₀ of 4.53 μM against MDA-MB-231 cells. nih.gov

The table below summarizes the reported inhibitory activities of various quinazoline analogs against a panel of human cancer cell lines.

| Compound Class/Name | Cell Line | Activity (IC₅₀/GI₅₀) | Reference(s) |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | 2 nM (GI₅₀) | acs.org |

| 4-Anilinoquinazoline (B1210976) Derivative (Y22) | MDA-MB-231 | 4.53 µM | nih.gov |

| 4-Anilinoquinazoline Derivative (Y22) | A549 | Not specified, but active | nih.gov |

| Indole-aminoquinazoline Hybrid (4g) | Caco-2 | 6.46 µM (LC₅₀) | mdpi.com |

| Indole-aminoquinazoline Hybrid (4b) | A549, Caco-2, C3A, MCF-7, HeLa | Active | mdpi.com |

| 2-Trifluoromethylquinazoline-4-amine Analogs | K562, HeLa | Active | researchgate.net |

| Verubulin Analogs | A549 | Down to 1-4 nM | mdpi.com |

| Thiazolyl-pyrazole Hybrids | A549, MCF-7, HepG2, HeLa, SKOV3 | Active | researchgate.net |

| 4-(Arylamino)quinazolines | MCF-7, HeLa, A549 | Active, selective for MCF-7/HeLa | mdpi.com |

| Fused Quinazolinone (Compound 20) | HepG2 | 27.04 µM | scirp.org |

| Fused Quinazolinone (Compound 20) | MCF-7 | 20.98 µM | scirp.org |

Antimicrobial Research Context of Quinazolines

Beyond their antineoplastic properties, quinazoline derivatives have been extensively investigated for their antimicrobial activities. nih.gov This class of compounds has shown promise in combating a variety of pathogenic microorganisms, including bacteria.

Antibacterial Studies

Research into the antibacterial potential of quinazolines has revealed activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship studies indicate that substitutions at various positions of the quinazoline ring, particularly an amine or substituted amine at the 4th position, can enhance antibacterial efficacy. nih.gov

Quinazolinone derivatives have demonstrated notable activity against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae. nih.goveco-vector.com For example, certain quinazolin-2,4-dione derivatives exhibited significant antibacterial properties against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Fused heterocyclic quinazolines, such as indolo[1,2-c]quinazolines, have also shown activity against S. aureus and Bacillus subtilis. ujpronline.com

Activity against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, has also been reported for various quinazoline analogs. ujpronline.comacs.org The table below presents a summary of the antibacterial activity of different quinazoline-based compounds against various bacterial strains.

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli, S. aureus, K. pneumonia | 0.2–12 µM | acs.org |

| Quinazolin-2,4-dione Derivatives (2b, 2c) | S. haemolyticus, S. aureus | 10-11 mg/mL | nih.gov |

| Quinazolinone Derivatives | S. aureus, B. subtilis, S. pyogenes | Active | ujpronline.com |

| Quinazolin-4(3H)-one Derivatives | S. aureus, S. pneumoniae | Active (Bacteriostatic) | eco-vector.com |

Antifungal Studies

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Quinazoline derivatives have been investigated for their potential to address this therapeutic need. While specific studies on this compound are not extensively documented in publicly available research, the antifungal activity of various quinazolin-4-amine (B77745) and quinazolinone analogs provides valuable insights into the potential of this chemical class.

Research has shown that certain quinazolinone derivatives exhibit promising activity against a range of fungal strains. For instance, a series of 2-substituted-3H-quinazolin-4-one derivatives were synthesized and screened for their antifungal properties, with some compounds demonstrating significant activity against both Candida albicans and Aspergillus niger. researchgate.netnih.gov In one study, newly synthesized 6,8-dibromo-4(3H) quinazolinone derivatives were evaluated, and a compound featuring a 2-phenyl-N-methylthioamido benzoic acid hydrazide substituent at the 2-position displayed potent in vitro antifungal activity against C. albicans and Aspergillus flavus. innovareacademics.in

Furthermore, investigations into 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives revealed potent antifungal activity against clinical isolates of Nakaseomyces glabrata (formerly Candida glabrata). mdpi.com Two compounds, in particular, demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antifungal drugs, highlighting the potential of the quinazoline core in developing new antifungal agents. mdpi.com The antifungal potential of quinazoline derivatives is often attributed to their ability to interfere with essential fungal processes. For example, some quinazoline derivatives have been identified as inhibitors of fungal group II intron splicing, a critical mechanism for fungal survival, with several compounds showing MIC values in the low microgram per milliliter range against Candida parapsilosis. nih.govacs.org

The following table summarizes the antifungal activity of some quinazoline analogs against various fungal species.

| Compound Class | Fungal Strain | Activity | Reference |

| 2-Substituted-3H-quinazolin-4-ones | Candida albicans, Aspergillus niger | Good activity | researchgate.netnih.gov |

| 6,8-Dibromo-4(3H) quinazolinones | Candida albicans, Aspergillus flavus | Potent in vitro activity | innovareacademics.in |

| 5,6-Dihydrotetrazolo[1,5-c]quinazolines | Nakaseomyces glabrata | Potent activity, low MICs | mdpi.com |

| Quinazoline derivatives | Candida parapsilosis | Inhibition of group II intron splicing, low MICs | nih.govacs.org |

| 2,4-Disubstituted quinazolines | Candida albicans, Cryptococcus neoformans | Potent activity, low MICs | ekb.eg |

Anti-inflammatory Research Context of Quinazolines

Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents remains a key area of research. Quinazoline derivatives have been extensively explored for their anti-inflammatory properties, with many analogs demonstrating significant activity in preclinical models. tsijournals.commdpi.com The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Several studies have highlighted the potential of quinazolin-4-one analogs as anti-inflammatory agents. For example, a series of 2,3-disubstituted quinazolin-4(1H)-ones were shown to exhibit significant anti-inflammatory activity by inhibiting the release of inflammatory mediators such as prostaglandins. researchgate.net Another study on newer quinazolinone analogs revealed that compounds with a 4-chlorophenyl group generally showed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov

The structural modifications of the quinazoline scaffold play a crucial role in determining the anti-inflammatory potency. Research on novel quinazolinones conjugated with ibuprofen (B1674241) or indole acetamide (B32628) has led to the identification of compounds with superior COX-2 selectivity and potent in vivo anti-inflammatory activity, comparable to established drugs like celecoxib. nih.gov Furthermore, some quinazoline-based derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes, leading to a reduction in the levels of the pro-inflammatory cytokine TNF-α. jst.go.jp

The table below presents findings on the anti-inflammatory activity of various quinazoline analogs.

| Compound Class | Key Findings | Reference |

| 2,3-Disubstituted quinazolin-4(1H)-ones | Inhibition of prostaglandin (B15479496) release | researchgate.net |

| Newer quinazolinone analogs | 4-chlorophenyl substitution enhanced activity | nih.gov |

| Quinazolinones conjugated with ibuprofen/indole acetamide | Superior COX-2 selectivity, potent in vivo activity | nih.gov |

| Quinazoline-based PDE4B inhibitors | Reduction of TNF-α levels | jst.go.jp |

| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB transcriptional activity | mdpi.com |

Evaluation Methodologies in Biological Assays

The preclinical assessment of the biological activity of compounds like this compound analogs relies on a variety of standardized and specialized assays. These methodologies are crucial for determining the efficacy and mechanism of action of new chemical entities.

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the initial screening and characterization of the biological effects of novel compounds. These assays utilize cultured cells to evaluate a compound's activity in a controlled biological environment.

For antifungal studies , a common in vitro method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. researchgate.netnih.gov This assay involves exposing fungal cultures to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. Another method is the disk diffusion assay, where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a fungus. The diameter of the zone of growth inhibition around the disk indicates the antifungal activity. For more in-depth analysis, the Minimum Fungicidal Concentration (MFC) can be determined by subculturing from the clear wells of the MIC assay onto fresh, drug-free agar to see if the fungal cells have been killed or merely had their growth inhibited. researchgate.net

In the context of anti-inflammatory research , cellular assays are used to measure the effect of compounds on inflammatory responses in immune cells, such as macrophages. A widely used assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). LPS induces an inflammatory response, leading to the production of NO, and a reduction in NO levels in the presence of a test compound indicates anti-inflammatory activity. tandfonline.com Similarly, the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) from the supernatant of stimulated immune cells treated with the test compounds. jst.go.jptandfonline.com

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for understanding the mechanism of action of a drug, particularly for compounds that act as enzyme inhibitors. These studies provide quantitative data on how a compound interacts with its target enzyme.

In the field of anti-inflammatory drug discovery , many quinazoline analogs have been evaluated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins. nih.gov Enzyme inhibition assays are performed using purified enzymes and their substrates. The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. From this data, key kinetic parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined. These studies can also reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Similar enzyme inhibition assays are used to evaluate the activity of compounds against other inflammatory enzymes like 5-lipoxygenase (5-LOX) and phosphodiesterases (PDEs). nih.govjst.go.jpmdpi.com These studies are crucial for optimizing the selectivity of drug candidates, for instance, developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Computational Chemistry and Molecular Modeling for 2,5 Dimethylquinazolin 4 Amine

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For 2,5-Dimethylquinazolin-4-amine, a QSAR study would involve a dataset of quinazoline (B50416) derivatives with known biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide contour maps that visualize the regions where modifications to the this compound structure would likely increase or decrease its activity. For example, contour maps from studies on other quinazolines have highlighted that electrostatic and hydrophobic fields are often the most significant factors influencing the bioactivity of PI3Kδ inhibitors. rsc.org

Table 1: Illustrative QSAR Descriptors for a Hypothetical Series of Quinazoline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| Derivative 1 | 180.2 | 2.5 | 45.3 | 6.8 |

| Derivative 2 | 194.2 | 2.8 | 48.1 | 7.1 |

| This compound | 187.23 | 2.3 | 41.5 | (To be predicted) |

| Derivative 3 | 212.3 | 3.1 | 40.2 | 7.5 |

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features.

A pharmacophore model for a series of active quinazoline derivatives, including this compound, would likely include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. worldscientific.com For instance, a pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors identified a common pattern of two hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic group, and an aromatic ring as crucial for activity. tandfonline.com Such a model could be used to screen large chemical databases to identify novel compounds with the potential for similar biological activity.

Table 2: Hypothetical Pharmacophore Features for an Active Quinazoline Derivative

| Feature | Type | Location (Relative Coordinates) |

| 1 | Hydrogen Bond Acceptor | (1.2, -0.5, 0.1) |

| 2 | Hydrogen Bond Donor | (3.5, 1.0, -0.3) |

| 3 | Aromatic Ring | (0.0, 0.0, 0.0) |

| 4 | Hydrophobic Center | (-2.4, 0.8, 0.5) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. nih.govmdpi.com

If this compound were docked into a protein, an MD simulation could be used to assess the stability of the predicted binding pose. The simulation would show how the ligand and protein adapt to each other and whether the key interactions identified in the docking study are maintained over time. tsukuba.ac.jp Studies on quinazolinone derivatives have utilized MD simulations to confirm the stable docking conformation of designed compounds, observing strong and persistent hydrogen bond interactions with key residues. rsc.org Such simulations are crucial for validating docking results and providing a more realistic picture of the protein-ligand complex.

Concluding Remarks and Future Research Outlook

Synthesis and Biological Activity Summarization

The synthesis of the quinazoline (B50416) core is well-established, with numerous methods available for modification. While a specific documented synthesis for 2,5-Dimethylquinazolin-4-amine is not prominent in the literature, its preparation can be logically inferred from standard synthetic protocols. A plausible route would involve the cyclization of a 2-amino-6-methylbenzonitrile (B1267100) precursor. General methodologies for analogous compounds include one-pot syntheses from o-anthranilic acids or the conversion of 2-chloromethyl-4(3H)-quinazolinones via amination. smolecule.commdpi.com Advanced techniques such as microwave-assisted synthesis offer efficient and high-yield pathways to various quinazoline derivatives. bohrium.com

The biological profile of the 4-aminoquinazoline scaffold is remarkably diverse. Research on closely related compounds provides a strong indication of the potential activities of this compound. A notable analogue, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827), has been identified as a highly potent inducer of apoptosis and an effective anticancer agent that can penetrate the blood-brain barrier. fortunejournals.comtandfonline.comresearchgate.net Similarly, 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is also a powerful apoptosis inducer. acs.org The broader family of quinazoline derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiplasmodial activities. fortunejournals.commdpi.comscirp.org This extensive activity profile underscores the therapeutic potential inherent in the this compound structure.

Table 1: Biological Activities of Representative Quinazoline Analogues

| Compound/Derivative Class | Primary Biological Activity | Target/Mechanism of Action | Reference(s) |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Anticancer | Potent apoptosis inducer | fortunejournals.comtandfonline.comresearchgate.net |

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Anticancer | Potent apoptosis inducer | acs.org |

| 4-Anilinoquinazolines | Anticancer | Kinase Inhibition (e.g., EGFR, VEGFR) | tandfonline.comekb.eg |

| Quinazoline-azole hybrids | Anticancer | EGFR Inhibition | nih.gov |

| Quinazolinone-1,2,3-triazole-glycoside hybrids | Anticancer | Dual EGFR/VEGFR-2 Inhibition | tandfonline.com |

| General Quinazoline Derivatives | Antimicrobial, Anti-inflammatory | Dihydrofolate Reductase (DHFR) Inhibition | fortunejournals.comscirp.orgnih.gov |

| General Quinazoline Derivatives | Neuroprotective | Acetylcholinesterase Inhibition, Anti-amyloid Aggregation | mdpi.com |

Challenges and Opportunities in Quinazoline Research

Despite the immense potential of quinazoline-based therapeutics, their development is not without significant hurdles. A primary challenge is the emergence of drug resistance, a common phenomenon in both anticancer and antimicrobial chemotherapy that can render treatments ineffective over time. tandfonline.comimrpress.comnih.gov Furthermore, issues of toxicity and adverse side effects are critical concerns; for instance, the clinical development of the promising analogue MPC-6827 was halted due to observations of cardiotoxicity. tandfonline.com Other obstacles include poor aqueous solubility and limited bioavailability, which can impede the translation of a potent compound into a viable drug. researchgate.net For structurally complex quinazolines, achieving high stereoselectivity during synthesis also remains a formidable challenge. bohrium.com

Conversely, these challenges are matched by significant opportunities. The quinazoline nucleus remains an attractive scaffold for drug discovery precisely because of its versatility and ability to interact with a multitude of biological targets. nih.gov This creates a prime opportunity for the rational design of multi-target agents or hybrid molecules, which can simultaneously modulate several pathological pathways. tandfonline.commdpi.comekb.eg Such an approach is particularly promising for treating complex multifactorial diseases like cancer and could offer a strategy to circumvent drug resistance. tandfonline.com The broad therapeutic window of quinazolines, spanning from cancer to neurodegenerative disorders and infectious diseases, presents a vast landscape for new applications. mdpi.comscirp.org Continuous advancements in synthetic chemistry, including catalytic and microwave-assisted methods, further enhance the ability to rapidly generate diverse libraries of quinazoline derivatives for high-throughput screening and lead optimization. bohrium.com

Prospective Directions for this compound Derivatization and Therapeutic Development

The future of this compound in therapeutic development lies in strategic derivatization to enhance its efficacy, selectivity, and pharmacokinetic properties while mitigating known challenges.

A key direction is structure-activity relationship (SAR)-guided molecular modification. Studies have consistently shown that substitutions at various positions of the quinazoline ring—notably at the C2, C4, C5, and C6 positions—are critical determinants of biological activity. ekb.egnih.gov Future research should focus on modifying the 4-amino and 2-methyl groups of this compound. For example, introducing various aryl or heterocyclic moieties to the 4-amino group, inspired by the high potency of 4-anilinoquinazoline (B1210976) analogues, could yield compounds with significantly enhanced anticancer activity. tandfonline.comnih.gov

Another promising avenue is the development of hybrid molecules. By covalently linking the this compound scaffold to other known pharmacophores such as azoles, pyrimidines, or sulfonamides, it may be possible to create novel multi-target agents. tandfonline.comekb.egnih.gov This strategy holds the potential to produce synergistic effects, improve efficacy against resistant cell lines, and broaden the therapeutic applications of the parent compound.

Table 2: Potential Derivatization Strategies and Therapeutic Goals

| Derivatization Site/Strategy | Proposed Modification | Primary Therapeutic Goal | Reference(s) |

|---|---|---|---|

| 4-Amino Group | Introduction of substituted aryl or heteroaryl rings (anilino analogues) | Enhance anticancer potency (e.g., kinase inhibition, apoptosis induction) | tandfonline.comnih.gov |

| 2-Methyl Group | Replacement with other alkyl, aryl, or trifluoromethyl groups | Modulate binding affinity and selectivity; investigate SAR | researchgate.netnih.gov |

| 5-Methyl Group | Introduction of electron-withdrawing or donating groups | Modulate electronic properties and biological activity | ekb.eg |

| Hybridization | Linking to other pharmacophores (azoles, triazoles, pyrimidines) | Develop multi-target agents to overcome drug resistance | tandfonline.comnih.gov |

| Pharmacokinetic Modifiers | Incorporation of polar moieties (e.g., morpholine, methoxyethyl) | Improve solubility, bioavailability, and metabolic stability | researchgate.netsmolecule.com |

The primary therapeutic focus for derivatives of this compound should initially be on oncology, leveraging the known potential of this scaffold to induce apoptosis and inhibit key kinases involved in cancer progression like EGFR and VEGFR. tandfonline.comtandfonline.comnih.gov However, given the broad bioactivity of the quinazoline family, new derivatives should also be systematically screened for other therapeutic effects, including antimicrobial, anti-inflammatory, and neuroprotective activities, to unlock their full potential. mdpi.com Ultimately, the goal of future research will be to design and synthesize novel derivatives of this compound that not only possess potent and selective activity but also exhibit favorable drug-like properties, paving the way for the development of the next generation of quinazoline-based medicines.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethylquinazolin-4-amine in laboratory settings?

Methodological Answer: The synthesis typically involves condensation reactions between substituted amines and quinazoline precursors. For example, analogous quinazoline derivatives are synthesized by reacting 4-oxoquinazoline intermediates with methylamine derivatives under reflux conditions in ethanol or acetonitrile, often catalyzed by Lewis acids like ZnCl₂ . Key steps include:

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Multi-modal spectroscopic and analytical techniques are employed:

- ¹H/¹³C NMR : Methyl groups at positions 2 and 5 appear as singlets (δ 2.3–2.5 ppm for ¹H; δ 20–25 ppm for ¹³C). The quinazoline ring protons resonate between δ 7.0–8.5 ppm .

- HRMS : Exact mass calculation for C₁₁H₁₃N₃ (M+H⁺: 188.1184) confirms molecular formula .

- IR : N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) are diagnostic .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Adapted from safety data sheets of structurally similar amines :

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes.

- Storage : In airtight containers, away from oxidizers.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Software like Gaussian or ORCA is used .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases). For quinazoline derivatives, docking scores correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported pharmacological data for quinazoline derivatives?

Methodological Answer:

- Meta-Analysis : Apply heterogeneity metrics (I², H-statistics) to assess variability across studies. For example, an I² >50% indicates substantial heterogeneity, prompting subgroup analysis by experimental conditions (e.g., cell lines, assay methods) .

- Sensitivity Analysis : Exclude outlier studies or use random-effects models to account for between-study variance .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to quantify ATP consumption.

- Cell-Based Assays : Measure proliferation inhibition in cancer lines (e.g., MCF-7, IC₅₀ values via MTT assays) .

Q. How do substituent modifications on the quinazoline core affect physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.